molecular formula C18H21ClN2O3S B4878550 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide

1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide

Katalognummer B4878550
Molekulargewicht: 380.9 g/mol
InChI-Schlüssel: WDCTXBHVMSXFGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to modulate the immune system by inhibiting the activation of B cells and macrophages. This may have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many other small molecule inhibitors, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may have limited efficacy in certain types of cancer or in patients with specific genetic mutations. Additionally, the optimal dosing and scheduling of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in clinical trials is still being evaluated.

Zukünftige Richtungen

Future research on 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may focus on several areas, including:
1. Combination therapy with other anticancer agents to enhance efficacy and overcome resistance.
2. Evaluation of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in additional types of cancer, such as solid tumors.
3. Identification of biomarkers that can predict response to 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide and guide patient selection.
4. Investigation of the potential immunomodulatory effects of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in autoimmune diseases.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
In conclusion, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of various types of cancer. Further research is needed to fully evaluate its potential as a treatment for cancer and other diseases.

Synthesemethoden

The synthesis of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with morpholine to form 3-chlorobenzylmorpholine. This intermediate is then reacted with 4-(aminomethyl)benzenesulfonamide to form the final product, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been studied extensively in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has also been shown to enhance the activity of other anticancer agents, such as rituximab and lenalidomide.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-17-3-1-2-16(12-17)14-25(22,23)20-13-15-4-6-18(7-5-15)21-8-10-24-11-9-21/h1-7,12,20H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCTXBHVMSXFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-[4-(morpholin-4-yl)benzyl]methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.